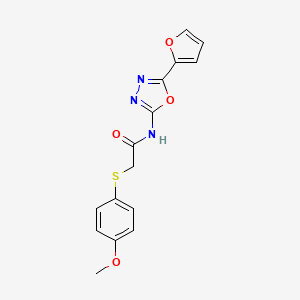

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Description

Properties

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-20-10-4-6-11(7-5-10)23-9-13(19)16-15-18-17-14(22-15)12-3-2-8-21-12/h2-8H,9H2,1H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBZUFULBIYLIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Furan Ring: The furan ring is often introduced via a condensation reaction involving furfural or its derivatives.

Thioether Formation: The thioether linkage is formed by reacting a thiol with a suitable electrophile, such as a halogenated acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for scale, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furanones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and reduced oxadiazole derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a furan ring, an oxadiazole ring, and a thioacetamide moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, the formation of the oxadiazole can be achieved through cyclization reactions involving hydrazides and carboxylic acids.

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide exhibits a wide range of biological activities:

1. Anticancer Activity

- The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Studies indicate that it may act by inhibiting specific enzymes involved in cancer cell growth and proliferation.

- Case Study : In vitro studies demonstrated that this compound significantly reduces cell viability in breast cancer (MDA-MB-231) and lung cancer (A549) cell lines, with growth inhibition percentages exceeding 70% compared to control groups.

2. Antimicrobial Properties

- It demonstrates significant antibacterial and antifungal activities. The presence of the oxadiazole ring is believed to enhance its interaction with microbial targets.

- Case Study : A series of tests against common pathogens such as Staphylococcus aureus and Candida albicans revealed minimum inhibitory concentrations (MICs) comparable to established antibiotics.

3. Anti-inflammatory Effects

- The compound has been noted for its ability to reduce inflammation in cellular models, potentially through the inhibition of pro-inflammatory cytokines.

- Case Study : In a lipopolysaccharide (LPS)-induced inflammation model, treatment with this compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels.

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves:

- Formation of the Oxadiazole Ring : Achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

- Coupling with Thioacetamide : The oxadiazole intermediate is coupled with thioacetamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Optimization for Industrial Production : Methods may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Data Tables

Mechanism of Action

The mechanism of action of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide involves its interaction with cellular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their function. The thioether linkage may facilitate binding to metal ions or other cofactors, enhancing its biological activity.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Features

Functional Group Impact

- Furan vs.

- Thioacetamide vs. Sulfamoyl : The target compound’s thioether linkage may improve metabolic stability over sulfamoyl groups (e.g., LMM11), which are prone to hydrolysis .

- 4-Methoxyphenyl : This substituent is conserved in 2b and the target compound, suggesting its role in balancing electron density and binding affinity .

Physicochemical Properties

- The target compound’s predicted solubility aligns with analogs like 8 (), which are DMSO-soluble due to the thioether and amide groups .

Pharmacological Activity Comparison

Biological Activity

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. The oxadiazole scaffold is known for its potential in medicinal chemistry, particularly in anticancer, antimicrobial, and anti-inflammatory applications. This article reviews the biological activities associated with this specific compound, highlighting relevant studies and findings.

Chemical Structure

The compound's structure can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, the incorporation of the oxadiazole moiety into various compounds has shown enhanced cytotoxicity against different cancer cell lines. A study reported that oxadiazole derivatives could inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .

Case Study:

In one investigation focusing on related compounds, several derivatives exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against specific cancer cell lines . The structure-activity relationship (SAR) studies indicated that modifications in the phenyl ring significantly influenced their anticancer efficacy.

| Compound | IC50 (µg/mL) | Target Cell Line |

|---|---|---|

| Compound 9 | 1.61 ± 1.92 | Jurkat |

| Compound 10 | 1.98 ± 1.22 | A-431 |

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated. Research indicates that compounds with similar structures demonstrate broad-spectrum activity against various bacterial strains.

Findings:

A study highlighted that certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . The ability to inhibit biofilm formation further underscores the potential of these compounds in treating resistant bacterial infections.

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have been noted in various studies. Compounds with this scaffold have shown significant inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Research Insights:

In vitro assays revealed that certain oxadiazole derivatives reduced nitric oxide production in macrophages, indicating their potential use as anti-inflammatory agents .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Enzyme Inhibition: Targeting enzymes such as HDAC and thymidylate synthase disrupts cancer cell survival.

- Antimicrobial Action: The compound interferes with bacterial cell wall synthesis and biofilm formation.

- Cytokine Modulation: Reducing the levels of pro-inflammatory cytokines helps mitigate inflammatory responses.

Q & A

Q. Table 1: Reaction Optimization for Oxadiazole Formation

| Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| POCl₃ | 80 | 6 | 68 |

| H₂SO₄ | 100 | 4 | 55 |

| PPA | 90 | 8 | 72 |

Q. Table 2: Biological Assay Conditions

| Assay Type | Cell Line/Strain | Incubation Time | Key Endpoint |

|---|---|---|---|

| Anticancer | HeLa | 48h | IC₅₀ (MTT) |

| Antimicrobial | E. coli ATCC 25922 | 24h | MIC (CFU/mL) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.